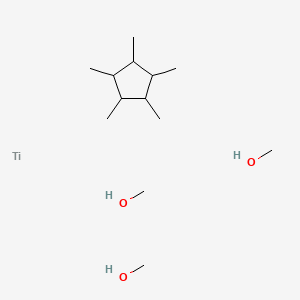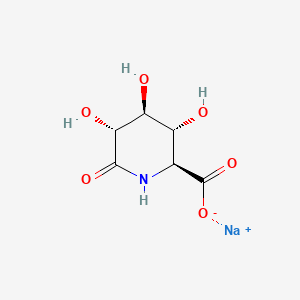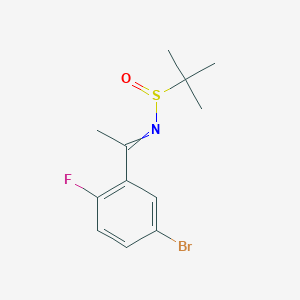![molecular formula C23H23NO B12432777 [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol: is an organic compound with the molecular formula C23H23NO It is a derivative of aziridine, a three-membered heterocycle containing a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the reaction of 2-bromoethylamine hydrobromide with silver oxide, which was first described by the chemist Siegmund Gabriel in 1888 . The reaction conditions often require a catalytic quantity of n-Bu4NI and N-aminophthalimide as a nitrogen source, leading to the formation of aziridine derivatives via a radical mechanism .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol is used as a building block for the synthesis of various nitrogen-containing derivatives. It serves as a chiral auxiliary and ligand in stereoselective synthesis .
Biology and Medicine: The compound’s aziridine ring makes it a valuable intermediate in the synthesis of biologically active natural products and pharmaceuticals. Its derivatives are explored for their potential therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol involves its ability to undergo nucleophilic substitution reactions. The aziridine ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets and pathways, leading to the formation of different products depending on the reaction conditions .
Comparison with Similar Compounds
Aziridine: The parent compound of [3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol, consisting of a three-membered ring with a nitrogen atom.
Ethyleneimine: Another aziridine derivative with similar reactivity but different substituents.
Cyclopropane: A three-membered ring compound with carbon atoms, used for comparison due to its similar ring strain.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the triphenylmethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H23NO |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(3-methyl-1-tritylaziridin-2-yl)methanol |
InChI |
InChI=1S/C23H23NO/c1-18-22(17-25)24(18)23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22,25H,17H2,1H3 |
InChI Key |
MHDNNWKUMQPYBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{3-[2-(3,4-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12432708.png)
![Methyl 3-methoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate](/img/structure/B12432721.png)
![(3aR,4R)-3,4-bis(hydroxymethyl)-5-methyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12432726.png)
![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)


![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)

